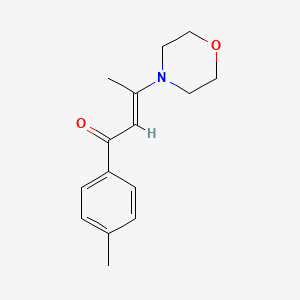![molecular formula C15H16N2O3S B5817149 N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors are a class of drugs that have shown promising results in the treatment of cancer and other diseases. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on histone acetylation, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinases. These effects may contribute to the compound's anti-cancer activity. N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be due to its effects on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a well-characterized compound with known mechanisms of action. This makes it easier to design experiments and interpret results. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One area of research is to explore the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other drugs for the treatment of cancer. Another area of research is to investigate the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide and to identify potential biomarkers for its therapeutic efficacy.
Synthesemethoden
The synthesis of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the treatment of various types of cancer. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Eigenschaften
IUPAC Name |
N-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17-13-7-5-12(6-8-13)15(18)16-2/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNGXOBIJIETCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
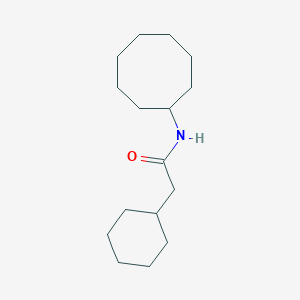
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
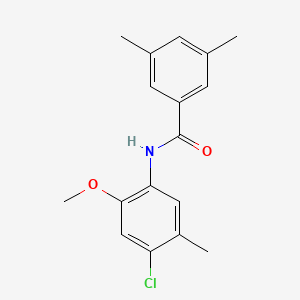
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
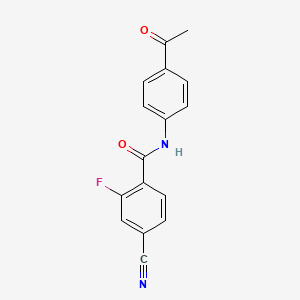
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
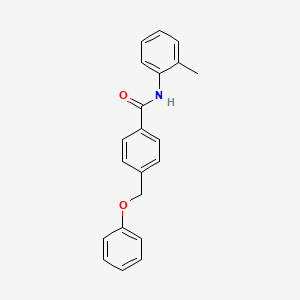
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
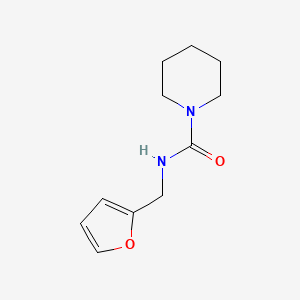
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
